Tetraglyme

Description

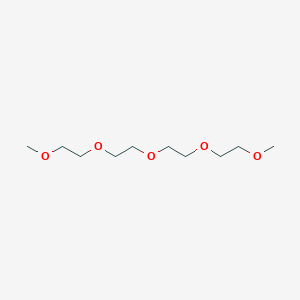

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZGEOKBKGPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044396 | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-24-8 | |

| Record name | Tetraglyme | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraglyme | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetraglyme | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-(2-methoxyethoxy)ethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAGLYME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78L136FLZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Tetraglyme As a Solvent in Electrolyte Systems

Advanced Battery Chemistries

Tetraglyme's unique properties make it a subject of extensive research across several advanced battery chemistries, where it functions as a critical component of the electrolyte.

Lithium-Ion Batteries

In lithium-ion battery technology, tetraglyme is utilized in electrolytes, often in combination with lithium salts such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). wikipedia.org Research indicates that tetraglyme-based electrolytes can influence the discharge behavior and cycle life of lithium-sulfur cells, even at low temperatures. wikipedia.org The solvent's chemical inertness, attributed to its ether groups, contributes to its resistance against decomposition by oxygen radical anions, which are formed during the oxygen reduction process in certain battery types. vibgyorpublishers.org

Magnesium Batteries

Tetraglyme holds significant promise as a solvent in magnesium battery electrolytes. It has been investigated for its role in enabling the examination of positive electrode materials at elevated temperatures, reaching up to 180 °C. fishersci.casciopen.com Compared to other glyme solvents like 1,2-dimethoxyethane (B42094) (DME) or monoglyme, tetraglyme exhibits a higher oxidative potential of 3.8 V versus Mg/Mg²⁺, while DME/monoglyme show anodic stability at 3.1 V versus Mg/Mg²⁺. chem960.com The use of tetraglyme as a solvent in magnesium battery electrolytes, such as those containing magnesium tetrakis(hexafluoroisopropyloxy)borate (Mg[B(hfip)₄]₂) or magnesium bis(trifluoromethanesulfonyl)imide (Mg[TFSI]₂), has been associated with stable cycling and reduced self-discharge phenomena. researchgate.netresearchgate.net Hybrid electrolytes combining ionic liquids with tetraglyme have demonstrated stable cyclic voltammetry (CV) cycling over nearly 300 cycles, with scanning electron microscopy (SEM) and X-ray diffraction (XRD) confirming non-dendritic and well-aligned magnesium deposition. researchgate.net Furthermore, thermogravimetric analysis (TGA) has shown that the presence of ionic liquids in these hybrid electrolytes can substantially increase thermal stability, with mass retention of 79% at 250 °C. researchgate.net

| Glyme Solvent | Oxidative Potential (vs Mg/Mg²⁺) |

|---|---|

| Tetraglyme | 3.8 V chem960.com |

| 1,2-Dimethoxyethane (DME) / Monoglyme | 3.1 V chem960.com |

| Diglyme (B29089) | ~3.1 V (Calculated) chem960.com |

| Triglyme (B29127) | ~3.1 V (Calculated) chem960.com |

Sodium-Ion Batteries

Tetraglyme has been explored as a solvent in electrolytes for sodium-ion batteries, which are considered promising alternatives to lithium-ion batteries. acs.org Electrolytes consisting of sodium salts, such as 1 M sodium tetrafluoroborate (B81430) (NaBF₄) or sodium trifluoromethanesulfonate (B1224126) (NaOTf), in tetraglyme have demonstrated excellent cycling stability for sodium anodes. acs.org For instance, a Na||Cu cell using 1 M NaBF₄ in tetraglyme showed an average Coulombic efficiency of 99.9% over 1000 plating-stripping cycles. acs.org This high reversibility of the sodium anode is attributed to the formation of a stable solid electrolyte interphase on the sodium surface. acs.org Tetraglyme-based electrolytes have also enabled excellent cycling stability in Na||hard-carbon and Na||Na₂/₃Co₁/₃Mn₂/₃O₂ cells at high rates with high Coulombic efficiencies. acs.org Additionally, the thermal stability of 1 M NaBF₄ in tetraglyme electrolyte has been highlighted, showing no major thermal events until 273 °C. rsc.org

Lithium-Oxygen (Li-O₂) Batteries

Tetraglyme is a key solvent in electrolytes for non-aqueous lithium-oxygen (Li-O₂) batteries, which are recognized for their high theoretical energy densities. nih.gov Electrolytes comprising lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in tetraglyme have shown favorable electrochemical performance. nih.gov For example, a 1 M LiTFSI in tetraglyme electrolyte yielded a capacity of 2000 mAh/g-catalyst and a stable cycle life of six cycles (120 hours) when used with a Pt/C loaded carbon cloth cathode, outperforming electrolytes based on ethylene (B1197577) carbonate/diethyl carbonate (EC/DEC) mixtures. vibgyorpublishers.org Optimization of LiTFSI concentration in tetraglyme has revealed that 0.4 M and 1.5 M concentrations can lead to improved discharge capacities and cyclabilities, with the 0.4 M LiTFSI system achieving a specific capacity of 7000 mAh g⁻¹. nih.gov While tetraglyme is generally stable, studies using in situ infrared spectroscopy have indicated that it can intrinsically decompose at potentials between 3.6 and 3.9 V versus Li⁺/Li, even in the absence of oxygen and lithium ions. mdpi.com

| Electrolyte Composition | Cathode Material | Discharge Capacity (mAh/g-catalyst) | Cycle Life (Cycles / Hours) |

|---|---|---|---|

| 1 M LiTFSI in Tetraglyme | Pt/C on Carbon Cloth | 2000 vibgyorpublishers.org | 6 cycles / 120 h vibgyorpublishers.org |

| 1 M LiPF₆ in EC/DEC | Pt/C on Carbon Cloth | 1800 vibgyorpublishers.org | 3 cycles vibgyorpublishers.org |

| 0.4 M LiTFSI in Tetraglyme | Not specified (Li-O₂ system) | 7000 nih.gov | Favorable cyclability nih.gov |

| 1.5 M LiTFSI in Tetraglyme | Not specified (Li-O₂ system) | Favorable discharge capacity nih.gov | Favorable cyclability nih.gov |

Aqueous Zinc-Ion Batteries

Tetraglyme has been successfully employed as an organic co-solvent in hybrid aqueous electrolytes for aqueous zinc-ion batteries (AZIBs). researchgate.netresearchgate.netosti.gov The addition of tetraglyme to aqueous zinc salt electrolytes, such as 1 M zinc trifluoromethanesulfonate (Zn(CF₃SO₃)₂) or zinc tetrafluoroborate (Zn(BF₄)₂)/zinc acetate (B1210297) (Zn(Ac)₂) in water, can significantly enhance battery performance. researchgate.netresearchgate.netosti.gov This enhancement is attributed to the expansion of the electrochemical stability window, inhibition of zinc dendrite growth, and suppression of parasitic reactions on the zinc anode. researchgate.netosti.gov Tetraglyme preferentially solvates with Zn²⁺ ions, altering their solvation structure and improving zinc ion storage performance. researchgate.netosti.gov Hybrid electrolytes containing tetraglyme have demonstrated high Coulombic efficiencies (e.g., >99% for 200 cycles in Zn||Cu batteries) and stable discharge/charge properties (e.g., 1000 hours with low overpotential in Zn||Zn batteries). Furthermore, Zn||V₂O₅ batteries utilizing these hybrid electrolytes have shown superior cycling stability, delivering a stable specific capacity of 200 mAh g⁻¹ with an average Coulombic efficiency of over 99.9% after 1500 cycles.

| Battery Type / Cell | Electrolyte Composition | Performance Metric | Value |

|---|---|---|---|

| Zn||Cu battery | 1 M Zn(CF₃SO₃)₂/TEGDME-H₂O (1:1 by volume) | Coulombic Efficiency | >99% for 200 cycles |

| Zn||Zn battery | 1 M Zn(CF₃SO₃)₂/TEGDME-H₂O (1:1 by volume) | Discharge/Charge Stability | 1000 h with 100 mV overpotential at 1 mA cm⁻² |

| Zn||V₂O₅ battery | 1 M Zn(CF₃SO₃)₂/TEGDME-H₂O (1:1 by volume) | Specific Capacity / Coulombic Efficiency | 200 mAh g⁻¹ / >99.9% after 1500 cycles at 0.5 A g⁻¹ |

| Zn anode | Zn(BF₄)₂/Zn(Ac)₂ in water/TEGDME | Coulombic Efficiency | 99.80% at 60% DOD researchgate.net |

| Zn anode | Zn(BF₄)₂/Zn(Ac)₂ in water/TEGDME | High Capacity | 9.39 mAh cm⁻² researchgate.net |

Ion Solvation and Transport Phenomena

Tetraglyme's molecular structure, characterized by multiple ether linkages, enables it to effectively chelate with metal cations, forming stable complexes similar to crown ethers. This chelating ability is crucial for ion solvation, where the solvent molecules surround and stabilize the dissolved ions. The coordination chemistry between glymes and cations can lead to electrolytes with unique properties, including increased thermal and electrochemical stability, particularly in the formation of solvate ionic liquids (SILs).

Cation Solvation Mechanisms and Structures

The interaction between tetraglyme and dissolved cations is central to its performance as an electrolyte solvent. Tetraglyme, with its multiple ether oxygen atoms, acts as a polydentate ligand, forming stable complexes with metal ions. The specific coordination number and structure depend on the nature and size of the cation.

In the case of sodium ions (Na+) , which are larger than Li+, a preference for an eight-coordinated environment is observed in tetraglyme solutions. rsc.orgrsc.orgresearchgate.net Studies have shown that tetraglyme can form loose ion pairs with Na+ (e.g., with sodium naphthalene). nih.govacs.org

For magnesium ions (Mg2+) , similar to Li+, a coordination number of five or six is often adopted. rsc.orgrsc.orgresearchgate.net In Mg(TFSI)2/G4 solutions, Mg2+ can exist in different ion-pair forms, such as [Mg(μ1-TFSI)(G4)]+ or [Mg(μ2-TFSI)(G4)]+, with the latter exhibiting greater stability. rsc.org

The strength of the metal–ligand interaction in tetraglyme solutions follows a specific order: K+–O < Na+–O < Li+–O < Ca2+–O < Mg2+–O. rsc.orgrsc.orgresearchgate.net

Anion Solvation and Interaction Dynamics

Anion solvation and their dynamic interactions within tetraglyme-based electrolytes are critical for charge transport. Tetraglyme's strong ability to solvate cations often leads to a weaker complexation tendency for anions, which can promote the presence of free ions, particularly at high salt concentrations. rsc.orgrsc.org

Ion Aggregation and Cluster Formation

Ion aggregation and cluster formation are significant phenomena in concentrated electrolyte solutions, influencing ionic conductivity and transport mechanisms. Generally, as the solvent size (glyme chain length) increases, ion association tends to decrease. Tetraglyme, being a longer-chain glyme, exhibits a greater solvation capability and consequently lower ion association compared to shorter glymes like monoglyme or diglyme. osti.gov

Molecular dynamics simulations provide insights into these aggregation processes. The addition of tetraglyme can both disrupt existing ion clusters and facilitate their re-arrangement. rsc.org In lithium systems, the presence of tetraglyme may lead to the formation of more discrete, less interconnected ion clusters, which could in turn influence the efficiency of lithium ion hopping. rsc.org At equimolar ratios of LiTFSA and G4, there is a significantly increased probability of pairing between the Li-G4 complexes and TFSA- anions. acs.org Furthermore, stable aggregates can form involving lithium ions, TFSA anions, and/or glyme molecules. researchgate.net

Mechanisms of Ion Hopping and Translational Motion

Ion transport in low molecular weight solvents like tetraglyme primarily occurs through two distinct mechanisms: vehicular motion and hopping motion. aip.orgaip.org

Vehicular Motion: This mechanism involves the movement of entire solvent molecules along with their coordinated ions. It is particularly dominant in systems where stable, long-lived Li+/solvent complexes are formed, such as equimolar mixtures of tetraglyme and lithium salts (e.g., LiTFSI or LiBF4). aip.orgaip.orgsciopen.comacs.orgacs.orgnih.gov In such scenarios, the mobilities of the solvent and the cation are often identical, indicating that the cation is effectively "dragged" by its solvation shell. acs.org Molecular dynamics simulations confirm the significant dominance of this translational motion of Li+ with its coordination environment. acs.orgnih.gov

Ionic Conductivity Enhancement and Contributing Factors

Tetraglyme-based electrolytes are known to exhibit ionic conductivities typically in the range of 10⁻³ S cm⁻¹. researchgate.net Several factors critically influence the ionic conductivity of these systems:

Salt Concentration: Ionic conductivity generally increases with salt concentration up to an optimal point, beyond which it tends to decrease due to increased ion aggregation and viscosity. nih.govresearchgate.net For instance, in LiTFSI/TEGDME electrolytes, the peak ionic conductivity is observed around 1.0 M, reaching approximately 2.72 mS/cm. acs.org Similarly, for sodium trifluoromethanesulfonate (NaCF3SO3) in tetraglyme, a maximum conductivity of 1.6 mS cm⁻¹ was reported at 40 mol% NaCF3SO3 at room temperature. researchgate.net

Table 1: Representative Ionic Conductivity Values for Tetraglyme-Based Electrolytes

| Electrolyte System | Salt Concentration | Temperature (°C) | Ionic Conductivity (mS cm⁻¹) | Reference |

| LiTFSI in TEGDME | 1.0 M | Room | 2.72 | acs.org |

| NaCF3SO3 in Tetraglyme | 40 mol% | Room | 1.6 | researchgate.net |

| LiTFSI in Tetraglyme (equimolar) | Equimolar | 25 | ~1.0 | researchgate.net |

| LiPF6 in Tetraglyme | 1 M | Room | ~2.4 | researchgate.net |

Viscosity: The high viscosity inherent to tetraglyme can be a limiting factor for ionic conductivity, even in cases where cation solvation is strong. osti.gov An inverse relationship typically exists between viscosity and conductivity. As temperature increases, viscosity generally decreases, which in turn favors higher ionic conductivity. rsc.orgosti.gov However, deviations from this inverse relationship can occur at high salt concentrations or with multivalent ions. rsc.org

Ion Association: A higher degree of ion association, leading to the formation of ion pairs and larger clusters, typically results in lower ionic conductivity as fewer free charge carriers are available for transport. osti.gov

Dielectric Constant: A decrease in the dielectric constant of the solvent at higher temperatures can promote an increase in ion pairing, potentially impacting conductivity. osti.gov

Electrolyte Design and Optimization

The design and optimization of tetraglyme-based electrolytes are crucial for enhancing the performance and stability of electrochemical devices. This often involves the strategic incorporation of co-solvents and various additives to tailor the electrolyte's physicochemical properties.

Co-solvent and Additive Effects on Electrolyte Performance

The judicious selection of co-solvents and additives can significantly impact the ionic conductivity, viscosity, and electrochemical stability of tetraglyme-based electrolytes.

Co-solvents:

Dimethyl Sulfoxide (B87167) (DMSO): Electrolyte systems based on DMSO and 1,3-dioxolane (B20135), incorporating salts like lithium tetrafluoroborate (LiBF4), can achieve high ionic conductivities, with reported values up to 14.85 mS cm⁻¹. atamanchemicals.com

Performance-Enhancing Additives:

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE): The incorporation of TTE into highly concentrated tetraglyme electrolytes has demonstrated benefits in improving safety (due to nonflammability), enhancing electrochemical stability, and increasing ionic conductivity. evitachem.com

Poly(ethylene oxide) (PEO) and other polymers: Tetraglyme can function as a plasticizer in polymer electrolytes, such as those based on poly(2-acrylamido-2-methyl-1-propane sulphonic acid) (PAMPS) or poly[bis(methoxyethoxyethoxy)phosphazene] (MEEP)/lithium triflate systems. evitachem.comrsc.orgacs.org As a plasticizer, tetraglyme can disrupt ionic cross-links within the polymer matrix, thereby facilitating faster Li+ transport. This can occur either through the formation of mobile Li+-tetraglyme complexes or by increasing the segmental mobility of the polymer side chains. acs.org However, it is important to note that in some Li+ conducting ionomer systems, the addition of tetraglyme has been observed to decrease ionic conductivity by re-coupling it to the polymer dynamics. rsc.org

Nano-ceramic powders (e.g., Al2O3, SiO2): While some studies indicate that the addition of ceramic nanofillers to polymer electrolytes can increase conductivity and mechanical strength, the direct addition of Al2O3 and SiO2 nanopowders to tetraglyme-based electrolytes has been reported to result in a slight increase in viscosity and a marginal decrease in conductivity. icm.edu.pl

Lithium Nitrate (B79036) (LiNO3): This compound is utilized as an additive in binary electrolytes composed of TEGDME and DOL, particularly for applications in lithium-sulfur batteries. atamanchemicals.com

Lithium bis(oxalato)borate (LiBOB): Electrolytes formulated with LiBOB-tetraglyme mixtures exhibit high specific capacity and stable cycling performance. The conductivity in these solutions is primarily governed by the salt concentration and adheres to the Vogel-Tamman-Fulcher (VTF) equation over a wide temperature range. Furthermore, increasing the salt concentration in these systems can lead to an enhancement in their thermal stability. idsi.md

Hybrid Aqueous Tetraglyme Electrolytes: A novel approach involves hybridizing tetraglyme with aqueous electrolytes containing concentrated salts. This strategy has been shown to promote the intercalation of anions into graphite (B72142) cathodes in dual-ion batteries. The mechanism behind this enhancement is attributed to the strong solvation of Li+ by tetraglyme molecules, which weakens the trapping of anions in "contact ion pairs" within the concentrated aqueous environment, thereby reducing the activation energy for anion intercalation. nih.gov

Impact of Tetraglyme as a Plasticizer in Polymer Electrolytes

Tetraglyme plays a crucial role as a plasticizer in enhancing the performance of polymer electrolytes, primarily by improving their ionic conductivity and influencing their mechanical properties. The addition of Tetraglyme to polymer matrices, such as poly(ethylene oxide) (PEO) and poly(vinyl alcohol) (PVA), effectively reduces the crystalline nature of the polymer and increases the segmental mobility of the polymer chains benchchem.comamericanelements.com. This increased mobility facilitates the dissociation of salts and the movement of ionic charge carriers, leading to a notable increase in ionic conductivity benchchem.comamericanelements.com.

For instance, in PEO-based composite electrolytes, Tetraglyme promotes the favorable transport of lithium ions (Li⁺) through coordination with the plasticizer nih.gov. Studies have demonstrated that PEO-based polymer networks plasticized by Tetraglyme can achieve impressive ionic conductivity values exceeding 0.1 mS cm⁻¹ (10⁻⁴ S cm⁻¹) at ambient temperatures, while also exhibiting mechanical robustness and flexibility. Similarly, in PVA-based polymer electrolytes containing magnesium bromide (MgBr₂), the incorporation of Tetraglyme led to a decrease in crystallinity and an increase in ionic conductivity, reaching approximately 10⁻⁶ S cm⁻¹ with an optimal addition of 0.8 ml of Tetraglyme americanelements.com.

While plasticizers generally tend to decrease the mechanical modulus of polymer electrolytes, strategies involving high ceramic loading in composite electrolytes can mitigate this effect, allowing for the maintenance of high modulus alongside comparable ionic conductivity. The effectiveness of Tetraglyme as a plasticizer is attributed to its ability to penetrate the polymer matrix, reduce cohesive forces between polymer chains, and enhance segmental mobility, thereby increasing salt dissociation and ion transport americanelements.com.

Table 1: Impact of Tetraglyme as Plasticizer on Ionic Conductivity in Polymer Electrolytes

| Polymer System | Tetraglyme Concentration/Addition | Ionic Conductivity (S cm⁻¹) | Temperature (°C) | Source |

| PEO-based | Various | > 1.0 x 10⁻⁴ | Ambient | |

| PVA-based | 0.8 ml | ≈ 1.0 x 10⁻⁶ | Not specified | americanelements.com |

Interfacial Phenomena at Electrolyte/Electrode Interfaces

Research utilizing techniques such as atomic force microscopy (AFM) has provided insights into the dynamic changes in the physical properties of the interfacial electrolyte during the charge and discharge cycles of lithium metal electrodes in Tetraglyme-based systems. These studies revealed that the energy dissipation in the interfacial electrolyte, indicative of properties like viscosity and mass density, changes in correlation with the electrochemical reactions, specifically the dissolution and deposition of lithium ions.

Molecular dynamics simulations have further elucidated the solvation environment of ions at the electrode-electrolyte interface in glyme-based systems, including those containing Tetraglyme. These computational approaches compare the solvation structures at the interface with those in the bulk electrolyte, highlighting how glyme chain length and applied potential influence these structures. For instance, in sodium-ion battery systems, Tetraglyme and triglyme-based electrolytes exhibit similar interfacial solvation characteristics, which differ from those observed with diglyme.

Despite its advantages, the stability of the electrode-Tetraglyme interface can be a complex factor influencing battery performance. X-ray microtomography has been employed to characterize the nature of lithium-Tetraglyme interfaces in symmetric cells after cycling, providing a means to quantify their stability. Furthermore, studies using in situ vibrational spectroscopies have shown that the structural evolution of interfacial Tetraglyme can exhibit irreversible behaviors in the absence of lithium ions, primarily due to superoxide-induced decomposition. However, the presence of lithium ions has been observed to exert an inhibitory effect on this decomposition, contributing to interfacial stability.

Formation and Stability of Solid Electrolyte Interphases (SEI)

The solid electrolyte interphase (SEI) layer is a passivating film that forms on the surface of electrodes, particularly the anode, in electrochemical cells. Its formation and stability are paramount for preventing continuous electrolyte decomposition, enabling stable lithium-ion intercalation, and ultimately enhancing the cycling life and safety of batteries.

Tetraglyme plays a significant role in the formation and stability of the SEI layer. When introduced as an additive, Tetraglyme can regulate the solvation structures of lithium ions (Li⁺), which in turn promotes the formation of a stable SEI layer and facilitates uniform lithium plating. This is particularly beneficial in high-voltage lithium metal batteries, where maintaining a stable interface is crucial for preventing dendrite growth and ensuring long-term cycling performance.

Beyond its role in solvation, Tetraglyme can also contribute to SEI stability by increasing the lowest unoccupied molecular orbital (LUMO) energy levels of lithium-ion solvation structures. This effect helps to slow down undesirable electrolyte oxidation and degradation reactions at the electrode surface. The incorporation of additives like lithium nitrate (LiNO₃) into glyme-based electrolytes, including those containing Tetraglyme, has been shown to act as a sacrificial film-forming agent, further improving the quality and stability of the SEI at the electrodes. Comparative studies using techniques such as X-ray photoelectron spectroscopy (XPS) and electrochemical impedance spectroscopy (EIS) have attributed the enhanced performance of glyme-based electrolytes over shorter-chain glymes (like diglyme) to the formation of a more stable SEI on the lithium metal anode.

It is important to note that while the SEI on graphite anodes in commercial lithium-ion batteries demonstrates exceptional stability over thousands of cycles, the SEI film on lithium metal anodes presents an inherent challenge due to the significant volume changes that occur during the plating and stripping processes of lithium. Despite this, Tetraglyme's influence on solvation structures and its ability to promote robust SEI formation contribute to mitigating these challenges in advanced lithium battery chemistries.

Table 2: Key Properties of Tetraglyme (TEGDME)

| Property | Value |

| Chemical Formula | C₁₀H₂₂O₅ |

| Molar Mass | 222.281 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.009 g/mL |

| Melting Point | -30 °C |

| Boiling Point | 275.3 °C |

| Solubility in Water | Miscible |

| Vapor Pressure | <0.01 mmHg (at room temperature) |

Tetraglyme in Advanced Chemical Reaction Media and Catalysis

Influence on Reaction Kinetics and Selectivity

Tetraglyme's properties as a solvent significantly impact reaction kinetics and selectivity, primarily through its solvation characteristics and ability to interact with reactive species and transition states.

Impact on Acid-Catalyzed Dehydration Reactions

While solvent effects are known to significantly influence the rates and selectivities of acid-catalyzed reactions, including dehydration processes, specific detailed research findings focusing solely on tetraglyme's direct impact on acid-catalyzed dehydration reactions were not extensively detailed in the provided search results. General studies on acid-catalyzed dehydration of alcohols and lactones have explored the role of various organic solvents and their mixtures with water, demonstrating that solvent composition can alter reaction rates and selectivity. rsc.orgdigitellinc.comacs.orgacs.org For instance, in the acid-catalyzed dehydration of 4-hydroxy-6-methyl lactone, solvents like tetrahydrofuran (B95107) (THF) have been shown to accelerate reaction rates compared to water, by lowering the activation free energy barrier for the water removal step. rsc.org The influence of the solvent environment on the stability of acidic protons and non-covalent interactions also plays a role in these reactions. digitellinc.com However, direct quantitative data or specific examples detailing tetraglyme's unique contribution to the kinetics or selectivity of acid-catalyzed dehydration reactions were not found.

Transition State Stabilization and Thermodynamic Transfer Functions

Solvents play a critical role in stabilizing transition states, thereby influencing reaction rates and thermodynamic transfer functions. The free energy of a reaction's transition state is highly dependent on its solvation energy, which can vary significantly across different solvents. cdnsciencepub.com Glymes, including tetraglyme, can contribute to transition state stabilization through specific interactions. For example, the oxygen atoms within the glyme structure are capable of forming hydrogen bonds with reaction intermediates, which can stabilize these intermediates and consequently promote the reaction. nih.gov

Furthermore, glymes' ability to complex with alkali cations is a significant aspect of their influence on reaction thermodynamics and kinetics. nih.gov Metal ions can catalyze nucleophilic displacement reactions by enhancing their association with the transition state, leading to transition state stabilization. This stabilization often arises from the chelation of the solvated metal ion to charged centers within the transition state. cdnsciencepub.com In the context of alkali metal cations, the formation of complexes with glyme molecules, such as the equimolar complexation of tetraglyme with lithium bis(trifluoromethylsulfonyl)amide (Li[TFSA]), enhances the oxidative stability of the glyme molecules themselves. acs.org This complex formation effectively weakens the Lewis acidity of the Li+ cation, leading to a stable liquid state. acs.org While this specific example relates to the stability of the electrolyte system, the underlying principle of glyme-cation complexation contributing to stability and altered reactivity through specific interactions is relevant to transition state stabilization in other chemical reactions.

Catalytic Systems and Processes

Tetraglyme serves as an important component in various catalytic systems, primarily functioning as a reaction medium that influences catalyst performance and stability.

Role as a Reaction Medium in Organometallic Catalysis

Glymes, including tetraglyme, are extensively utilized as reaction media in organometallic chemistry. nih.gov Organometallic compounds are fundamental to catalysis, as they can activate low-energy reaction pathways and stabilize deformed substrates by coordinating them to a metal center. frontiersin.org The choice of solvent in organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions, is crucial as it significantly impacts reaction rate, selectivity, and catalyst stability. whiterose.ac.uk

In the direct synthesis of ethylene (B1197577) glycol from carbon monoxide and hydrogen catalyzed by Rh4(CO)12, tetraglyme has been explored as a solvent. However, comparative studies indicated that the Rh4(CO)12/N-methyl-2-pyrrolidone (NMP) system showed higher catalytic activity for ethylene glycol formation. In the tetraglyme solvent system, lower rates for ethylene glycol formation were observed, and the reaction at 250 °C led to the precipitation of rhodium metal, suggesting reduced catalyst stability compared to NMP. oup.com This highlights that while tetraglyme can serve as a medium, its effectiveness is context-dependent and can be surpassed by other solvents in specific organometallic catalytic processes.

Tetraglyme's ability to act as a ligand for metal salt catalysts is also noteworthy. nih.gov For instance, in metal-organic precursors, tetraglyme can coordinate to the central metal. In the case of a Na(hfa)·tetraglyme structure, the central sodium metal is coordinated by the oxygen atoms of both the hexafluoroacetylacetonate (hfa) ligand and the tetraglyme molecule. This coordination influences the thermal behavior of the complex, with decomposition occurring in the range of 130–250 °C, indicating the loss of ligands during heating. cambridge.org

Effects on Catalyst Stability and Activity

The influence of tetraglyme on catalyst stability and activity varies significantly depending on the specific catalytic system. In the context of Li-O2 batteries, tetraglyme (TEGDME) has been evaluated as an electrolyte solvent alongside dimethoxyethane (DME) and dimethyl sulfoxide (B87167) (DMSO). Studies indicate that DME and TEGDME are generally more prone to decomposition and are less kinetically favorable for oxygen reduction and evolution reactions compared to DMSO. nih.govresearchgate.net For example, catalyst-DMSO combinations resulted in significantly higher discharge capacities (up to 9 times higher with Pd/C after 20 cycles) than those achieved with tetraglyme in Li-O2 cells. nih.govresearchgate.net This suggests that, for initial activity and stability in Li-O2 battery discharge, tetraglyme may lead to lower performance due to decomposition.

However, contrasting findings exist regarding long-term performance. When assessing the effect of electrolytes on catalytic properties during long-term Li-O2 battery cycling, the catalytic effects were most prominent when charged in a tetraglyme medium. Furthermore, lithium-oxygen batteries utilizing tetraglyme exhibited superior cyclability compared to those with DMSO. researchgate.net This suggests that while tetraglyme might be more susceptible to initial decomposition, it could offer advantages in terms of long-term cycling stability in certain battery configurations.

Conversely, the oxidative stability of glyme molecules, including tetraglyme, can be enhanced through complex formation with alkali metal cations. When tetraglyme forms equimolar complexes with lithium salts like Li[TFSA], it results in a stable liquid state that can operate in batteries for over 200 charge-discharge cycles, regardless of the use of ether-based electrolytes. acs.org This enhancement is attributed to the formation of a stable complex cation, [Li(glyme)1]+, which weakens the Lewis acidity of Li+, thereby stabilizing the glyme itself. acs.org

As previously mentioned, in the Rhodium-catalyzed synthesis of ethylene glycol, the use of tetraglyme as a solvent led to the precipitation of rhodium metal at 250 °C, indicating a lower catalyst stability in this medium compared to NMP. oup.com

The varied effects of tetraglyme on catalyst stability and activity underscore the complex interplay between the solvent, catalyst, and reaction conditions, emphasizing the need for careful selection and optimization for each specific application.

Table 1: Comparative Performance of Solvents in Li-O2 Batteries (Pd/C Catalyst) nih.govresearchgate.net

| Solvent | Discharge Capacity (mAh g⁻¹) after 20 cycles (with Pd/C) | Kinetic Favorability (Oxygen Reduction/Evolution) | Decomposition Tendency | Cyclability (Long-term) |

| Dimethyl Sulfoxide (DMSO) | ~707.4 | More kinetically favorable | Less prone | Lower |

| Tetraglyme (TEGDME) | ~78.8 | Less kinetically favorable | More prone | Higher |

| Dimethoxyethane (DME) | Not specified (lower than DMSO) | Less kinetically favorable | More prone | Not specified |

Table 2: Rhodium Catalyst Stability in Ethylene Glycol Synthesis oup.com

| Solvent | Temperature (°C) | Observation | Implication for Catalyst Stability |

| N-methyl-2-2pyrrolidone (NMP) | 230 - 300 | Colorless solution, high EG turnover frequency | High stability |

| Tetraglyme | 250 | Precipitation of rhodium metal, lower EG rates | Low stability |

| Toluene | 230 | Precipitation of rhodium metal, lower EG rates | Low stability |

Tetraglyme-Assisted Nanoparticle Synthesis and Stabilization

Tetraglyme has emerged as a significant solvent and growth medium in the synthesis of various nanoparticles, offering unique advantages in controlling particle size and preventing aggregation. It has been specifically identified as an efficient growth source for the synthesis of metal nanoparticles (NPs), notably palladium nanoparticles (PdNPs) rsc.org.

A key finding highlights Tetraglyme's ability to stabilize PdNPs against conglomeration, often eliminating the need for additional stabilizing agents rsc.org. This characteristic is crucial for achieving uniform and stable nanoparticle dispersions. The use of Tetraglyme has facilitated the large-scale, one-pot production of PdNPs, which is highly beneficial for practical applications such as fuel cells rsc.org. Research indicates that Tetraglyme (TEGDE) is effective in preventing the aggregation of PdNPs, leading to the formation of particles approximately 4 nm in size, whereas other functionalized tetraethylene glycol derivatives resulted in larger particles ranging from 50 to 100 nm rsc.org.

In the synthesis of rhodium nanoparticles, Tetraglyme has also been employed as a solvent. While other components like 1-hexadecylamine, 1,2-hexadecanediol, and adamantane (B196018) carboxylic acid were used for stabilization, Tetraglyme's role as the reaction medium is integral to the process escholarship.org. The concept of certain solvents, such as diglyme (B29089), acting as both reducing agents and stabilizing materials in nanoparticle synthesis further underscores the potential multifaceted role of glymes like Tetraglyme in such processes uoregon.edunih.gov.

A summary of nanoparticle characteristics influenced by Tetraglyme is presented in the table below:

| Nanoparticle Type | Role of Tetraglyme | Resulting Particle Size | Stabilization Mechanism | Reference |

| Palladium (PdNPs) | Growth source, solvent | ~4 nm | Prevents aggregation | rsc.org |

| Rhodium (RhNPs) | Solvent | Not specified directly | Part of reaction medium | escholarship.org |

High-Temperature Synthetic Applications

Tetraglyme is a highly suitable solvent for high-temperature synthetic applications due to its remarkable thermal and chemical stability coupled with a high boiling point, typically reported between 275.3 °C and 276 °C wikipedia.orgsilverfernchemical.comatamanchemicals.comtnjchem.comcymitquimica.comatamanchemicals.comhaihangchem.com. This stability allows it to maintain its integrity and solvent properties under demanding reaction conditions where many other organic solvents would degrade or evaporate.

Its utility extends to various high-temperature chemical processes. For instance, Tetraglyme serves as an inert solvent in the synthesis of Active Pharmaceutical Ingredients (APIs) within the pharmaceutical industry, where high purity and consistent reaction conditions are paramount silverfernchemical.comatamanchemicals.com. Furthermore, it is recognized as an excellent solvent for alkaline metal hydrides and finds application in alkylation condensation and reduction reactions tnjchem.comhaihangchem.com. The compound's Lewis basicity is also leveraged in certain chemical transformations tnjchem.comhaihangchem.com.

In the context of hydrogen generation, Tetraglyme has been utilized as a reaction medium for the thermolysis of amine-borane (AB) compounds. Specifically, heterogeneous Rh(0) colloids were found to activate amine-borane in Tetraglyme, facilitating hydrogen release even at temperatures as low as 45 °C, though its inherent thermal stability makes it viable for much higher temperature processes rsc.org.

Selective Adsorption and Process Separations

Tetraglyme is an excellent candidate for various separation processes due to its unique solvent properties and chemical characteristics wikipedia.orgsilverfernchemical.comatamanchemicals.comtnjchem.comatamanchemicals.comhaihangchem.com. Its applications span gas purification, adsorption refrigeration, and biological separations.

In gas separation, Tetraglyme exhibits the ability to selectively absorb acid gases. This property is particularly valuable for the purification of industrial gases, including synthesis gas, natural gas, and acetylene (B1199291) tnjchem.comhaihangchem.com. This selective absorption capability contributes to enhanced purity of gas streams in industrial settings.

Beyond gas purification, Tetraglyme is employed as an additive in adsorption refrigeration and heat pump systems (HVAC systems), leveraging its physical properties for efficient thermal management and separation silverfernchemical.comatamanchemicals.comtnjchem.comatamanchemicals.comhaihangchem.com.

In the realm of biological and surface science, Tetraglyme plays a role in selective adsorption and anti-fouling applications. It has been shown to assist in the selective adsorption of proteins while promoting cell adhesion, indicating its potential in biomedical surface modifications atamanchemicals.comatamanchemicals.comhaihangchem.com. Furthermore, a Tetraglyme coating applied to glucose sensors, such as those made of Nafion, can render the sensor surfaces "non-fouling" and improve the linking of biomimetic molecules. This is achieved through techniques like glow discharge plasma deposition (GDPD) of Tetraglyme, which creates surfaces resistant to non-specific protein adsorption and cellular attachment atamanchemicals.comatamanchemicals.comhaihangchem.com.

Computational and Theoretical Investigations of Tetraglyme Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations have been extensively employed to study the structural and dynamic properties of tetraglyme and its solutions, especially in the context of electrolyte applications for lithium-ion batteries.

MD simulations have been instrumental in understanding the solvation structure of cations, such as Li⁺, in tetraglyme. First-principles molecular dynamics (FPMD) simulations of lithium bis(trifluoromethylsulfonyl)-amide (LiTFSA) in tetraglyme (G4) have revealed that the solvation structure is highly dependent on the salt concentration. acs.orgnih.gov At low concentrations, Li⁺ ions are preferentially coordinated by two tetraglyme molecules, avoiding direct contact with the TFSA⁻ anions. acs.orgnih.gov In contrast, at an equimolar ratio, the dominant species is a contact ion pair where the Li⁺ ion is coordinated to a single curled tetraglyme molecule and one TFSA⁻ anion. acs.orgnih.gov This change in solvation structure is believed to be linked to the ionic-liquid-like properties observed in these concentrated electrolytes. acs.orgnih.gov

Complementary studies combining MD simulations with ¹H NMR spectroscopy have further validated these findings. These investigations have shown that the coordination between tetraglyme and lithium cations directly influences the chemical shifts observed in the NMR spectra, allowing for a quantitative agreement between simulated and experimentally determined solvation fractions.

MD simulations have been crucial in investigating the mechanisms of ion transport in tetraglyme-based electrolytes. Simulations using fully atomistic polarizable force fields have successfully reproduced experimental data for properties like self-diffusion coefficients, transference numbers, and ionic conductivity in [Li(tetraglyme)][TFSI] solvate ionic liquids. nih.govacs.org These studies have shown that the translational motion of the Li⁺ ion with its coordination environment is the dominant contributor to its mobility, rather than the ion hopping between different solvent molecules or anions. nih.govacs.org

Table 1: Simulated Diffusion Coefficients in Tetraglyme-Based Electrolytes

| System | Component | Temperature (K) | Diffusion Coefficient (m²/s) |

|---|---|---|---|

| 1:1 LiTFSI:G4 | Li⁺ | 303-373 | Varies with temperature |

| 1:1 LiTFSI:G4 | TFSI⁻ | 303-373 | Varies with temperature |

| 1:1 LiTFSI:G4 | G4 | 303-373 | Varies with temperature |

| 0.25 LiTFSI:G4 | Li⁺ | 373 | Concentration dependent |

| 0.5 LiTFSI:G4 | Li⁺ | 373 | Concentration dependent |

| 0.75 LiTFSI:G4 | Li⁺ | 373 | Concentration dependent |

Note: Specific diffusion coefficient values are highly dependent on the force field and simulation parameters used. The table indicates the general trends and systems studied.

The flexibility of the tetraglyme chain allows it to adopt various conformations, which in turn affects its coordination with cations. MD simulations provide a means to explore the conformational landscape of both free tetraglyme and its complexes with ions. These simulations reveal how the presence of a cation, such as Li⁺, influences the dihedral angles of the tetraglyme backbone, leading to a more compact, wrapped conformation that maximizes the coordination of the ether oxygens with the cation. This conformational change is a key aspect of the solvation process and has implications for the transport properties of the electrolyte.

In concentrated electrolytes, the formation of ionic aggregates and even extended networks can significantly impact the physical and electrochemical properties of the system. MD simulations can be used to characterize the nature and extent of this aggregation. For instance, in tetraglyme-based electrolytes, simulations can reveal the formation of clusters involving Li⁺ ions, TFSA⁻ anions, and tetraglyme molecules. The size and structure of these aggregates are dependent on the salt concentration and temperature. Understanding this aggregation is crucial for explaining the observed transport properties, as the movement of larger aggregates will be slower than that of individual ions.

The accuracy of MD simulations is heavily reliant on the quality of the force field used to describe the interactions between atoms. Significant effort has been dedicated to developing and validating force fields specifically for glyme systems. For example, an all-atom force field compatible with the general AMBER force field (GAFF) has been developed for poly(ethylene glycol) dimethyl ethers, including tetraglyme. nih.gov This force field was parameterized by fitting to experimental liquid densities and dielectric constants and has shown improved performance over the standard GAFF for predicting various dynamic and thermodynamic properties. nih.gov Similarly, polarizable force fields have been shown to provide good agreement with experimental data for both structural and dynamic properties of tetraglyme-based solvate ionic liquids. nih.govacs.org

Table 2: Comparison of Force Fields for Tetraglyme Simulations

| Force Field | Type | Key Features |

|---|---|---|

| GAFF (modified) | All-atom, Non-polarizable | Transferable parameters for glymes, improved prediction of density and viscosity. nih.gov |

| OPLS-AA | All-atom, Non-polarizable | A common choice for organic liquids, with various modifications proposed. |

| Polarizable Force Fields | All-atom, Polarizable | Explicitly accounts for electronic polarization, improving accuracy for ionic systems. nih.govacs.org |

| PCFF-based (new model) | All-atom, Non-polarizable | Includes ion-ion and ion-solvent parameters from ab initio MD, transferable across glyme lengths. aip.org |

Quantum Chemical (QC) Calculations

Quantum chemical calculations, often based on density functional theory (DFT), provide a high-fidelity description of the electronic structure of molecules and their interactions. These methods are invaluable for understanding the fundamental nature of bonding and energetics in tetraglyme systems.

QC calculations are frequently used to determine the binding energies between tetraglyme and various cations. These calculations can predict the most stable geometries of tetraglyme-cation complexes and quantify the strength of the interaction. For instance, DFT calculations have been used to compare the stability of different Li⁺-tetraglyme coordination structures, providing insights that complement MD simulations.

Furthermore, QC calculations are essential for understanding the electronic structure of tetraglyme and its complexes. By analyzing the molecular orbitals and charge distributions, researchers can gain a deeper understanding of how the presence of a cation perturbs the electronic structure of the tetraglyme molecule. This information is crucial for interpreting spectroscopic data and for understanding the reactivity of these systems.

Finally, QC calculations can be used to predict various spectroscopic properties, such as vibrational frequencies and NMR chemical shifts. These theoretical predictions can be directly compared with experimental data, providing a powerful tool for validating the computational models and for assigning features in experimental spectra to specific molecular structures and interactions.

Electronic Structure Analysis (e.g., HOMO Energy Levels)

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in analyzing the electronic structure of tetraglyme. A key focus of this research is the Highest Occupied Molecular Orbital (HOMO) energy level, as it relates directly to the molecule's susceptibility to oxidation. For an isolated tetraglyme molecule, the HOMO is localized on the lone pairs of the ether oxygen atoms.

A significant finding from theoretical calculations is the substantial impact of cation complexation on the electronic structure of tetraglyme. When tetraglyme coordinates with a metal cation, such as a lithium (Li⁺) or sodium (Na⁺) ion, there is a notable donation of electron density from the ether oxygen lone pairs to the cation. This interaction leads to a significant stabilization (lowering) of the HOMO energy level. This lowering of the HOMO energy is directly correlated with an increased resistance to electrochemical oxidation. For instance, the formation of a [Li(tetraglyme)]⁺ complex results in a considerable lowering of the glyme's HOMO energy level, thereby enhancing its oxidative stability. researchgate.net This effect is a critical factor in the performance of glyme-based electrolytes in high-voltage battery systems. researchgate.net

The interaction with cations significantly decreases the HOMO energy levels of glymes. researchgate.net The HOMO energy levels of glymes in cation-glyme complexes are lower than those of isolated glymes. researchgate.net This stabilization is a primary reason for the enhanced anodic stability of concentrated glyme-based electrolytes where most solvent molecules are coordinated to cations. researchgate.net

Below is a data table summarizing representative calculated HOMO energy levels.

| System | Calculation Level | HOMO Energy (eV) |

|---|---|---|

| Isolated Tetraglyme (G4) | HF/6-311G | -7.0 |

| [Li(G4)₁]⁺ Complex | HF/6-311G | -10.4 |

Energetics of Complexation and Solvate Stability

Calculations have shown that tetraglyme can coordinate with cations in a flexible manner. For Li⁺, a pentadentate coordination, where all five oxygen atoms of a single tetraglyme molecule wrap around the cation, is found to be a particularly stable conformation. One theoretical study determined that this five-coordinated [Li(G4)]⁺ structure is more stable than a four-coordinated alternative by 13.9 kJ mol⁻¹.

The strength of this complexation is highly dependent on the charge and size of the metal cation. Divalent cations like Magnesium (Mg²⁺) and Calcium (Ca²⁺) exhibit significantly stronger interactions and higher stabilization energies with tetraglyme compared to monovalent alkali metal cations like Li⁺, Na⁺, and K⁺. researchgate.net This is attributed to the higher charge density of the divalent ions. Molecular dynamics simulations further complement these static calculations by revealing the dynamic nature of these solvate structures, including conformational changes of the tetraglyme chain upon complexation. acs.org

The stabilization energies for the formation of various cation-tetraglyme complexes have been calculated at the MP2/6-311G** level, as detailed in the table below. researchgate.net

| Cation | Calculated Stabilization Energy (kcal/mol) |

|---|---|

| Li⁺ | -107.7 |

| Na⁺ | -76.3 |

| K⁺ | -60.9 |

| Mg²⁺ | -288.3 |

| Ca²⁺ | -215.0 |

Reaction Energetics and Decomposition Pathways

Computational investigations into the reaction energetics and decomposition of tetraglyme have largely focused on its stability within the demanding environment of battery electrolytes, particularly in lithium-oxygen (Li-O₂) systems. The decomposition of the solvent is a critical factor limiting the cyclability and efficiency of these batteries.

Theoretical and experimental studies have shown that tetraglyme is susceptible to degradation by reactive oxygen species, such as superoxide (B77818) (O₂⁻), which are generated during the oxygen reduction reaction (ORR). acs.org In the absence of sufficient Li⁺ ions, O₂⁻ can readily attack the tetraglyme molecule. acs.org One proposed decomposition mechanism involves the abstraction of a proton from the carbon atoms adjacent to the ether oxygens, initiating a cascade of degradation reactions. researchgate.netscienceopen.com

Spectroscopic studies combined with theoretical considerations have identified the formation of carbon-centered radical species during the oxidation process, which is a clear indicator of solvent decomposition. researchgate.netscienceopen.com The presence of Li⁺ ions can mitigate this degradation by forming stable complexes with superoxide ([LiO₂]), which alters the reaction pathway and suppresses the direct attack on the solvent molecule. acs.org Further studies using techniques like online gas chromatography/mass spectroscopy have identified smaller glymes (monoglyme, diglyme (B29089), triglyme) and other fragments as decomposition products during battery charging, confirming the breakdown of the tetraglyme backbone. nih.gov While these studies provide insight into the decomposition in specific reactive environments, detailed computational analyses of the reaction energetics for the thermal, unimolecular decomposition of pure tetraglyme are less prevalent in the literature.

Correlation with Spectroscopic Data

Computational chemistry is a powerful tool for interpreting and assigning features in experimental spectra of tetraglyme and its solvates. By calculating vibrational frequencies and NMR chemical shifts, researchers can establish a direct correlation between specific molecular structures and their spectroscopic signatures.

In the field of vibrational spectroscopy, DFT calculations are used to predict the infrared (IR) and Raman spectra of different tetraglyme conformers and their metal-ion complexes. Liquid tetraglyme exists as a mixture of several conformers due to rotation around its C-C and C-O bonds; DFT calculations of the IR spectra for these different conformations help in understanding the broad signals observed experimentally. Upon complexation with a cation like Ca²⁺, significant shifts in the vibrational modes, particularly the C-O-C stretching modes, are observed. researchgate.net DFT calculations can accurately model these shifts, allowing researchers to confirm the coordination of ether oxygens to the cation and identify the specific structure of the solvate complex. researchgate.net

Similarly, computational methods have been successfully correlated with Nuclear Magnetic Resonance (NMR) spectroscopy. A combined MD simulation, DFT calculation, and ¹H NMR spectroscopy approach has been used to understand the solvation structures in LiTFSI-tetraglyme electrolytes. escholarship.org The study showed that the local coordination environment of tetraglyme around a lithium cation strongly influences the ¹H NMR chemical shifts, especially for protons in the central part of the glyme chain that are most involved in the complexation. escholarship.org By calculating the theoretical NMR spectra for different solvation motifs (e.g., one tetraglyme molecule coordinating one or two Li⁺ ions), researchers can quantitatively predict the fraction of solvent molecules involved in the solvation process, showing excellent agreement with experimental NMR data. escholarship.org

Spectroscopic Characterization and Structural Analysis of Tetraglyme Systems

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is extensively employed to assess ion-solvent interactions, conformational changes, and the presence of various species in tetraglyme-based systems. researchgate.netchalmers.se These methods exploit the sensitivity of molecular vibrational modes to their local environment, providing qualitative and quantitative insights into the system's structure and dynamics. chalmers.se

Investigation of Solvation Shells and Coordination

Vibrational spectroscopy is instrumental in determining the first solvation shell of metal ions in glyme-based solutions. chalmers.sersc.orgrsc.org In tetraglyme solutions, alkali and alkaline earth metal ions exhibit diverse solvation structures. Small ions, such as Li and Mg, typically adopt a coordination number of five or six. rsc.org Larger ions, including Na, K, and Ca, tend to prefer an eight-coordinated environment. rsc.org The strength of the metal-ligand interaction follows the order K-O < Na-O < Li-O < Ca-O < Mg-O. rsc.org

Tetraglyme exhibits a pronounced chelating effect, particularly around lithium ions, assuming a crown-like conformation. aip.org Upon complex formation with lithium salts, a new "breathing mode" appears in the Raman spectrum around 865–870 cm, serving as a signature confirming the coordination of the Li-ion with the C–O–C chain. aip.org In tetraglyme:sodium triflate solutions, triflate ions can contribute more oxygens (4.9 at 300 K and 5.3 at 400 K) than tetraglyme (2.2 at 300 K and 2.0 at 400 K) to the first coordination shell of Na. researchgate.net The relative intensity of Raman modes corresponding to "free" and "coordinated" tetraglyme can provide quantitative information about the number of Li-coordinated solvent molecules. researchgate.net

Table 1: Coordination Numbers of Metal Ions in Tetraglyme Solutions

| Metal Ion | Typical Coordination Number |

| Li | 5 or 6 rsc.org |

| Mg | 5 or 6 rsc.org |

| Na | 8 rsc.org |

| K | 8 rsc.org |

| Ca | 8 rsc.org |

Detection of Ionic Aggregation and Species

Vibrational spectroscopy is crucial for distinguishing between various ionic species, including free ions, ion pairs, and aggregate species, in tetraglyme-based electrolytes. researchgate.netaip.orgresearchgate.netacs.org For instance, in poly(ethylene oxide)-sodium triflate systems, the symmetric SO stretching mode of triflate anion (CFSO) shifts to lower frequencies for certain aggregate species compared to the free anion. researchgate.net Conversely, for lithium triflate, the symmetric in-plane bending mode of the CF group in the triflate anion appears at 760 cm in higher salt concentrations, indicating ion aggregates. researchgate.net

In LiTFSI-G4 electrolytes, Raman and vibrational spectroscopies reveal the direct coordination of Li-ions with tetraglyme, leading to the formation of [Li(G4)] complexes. aip.org These complex ions are long-lived and diffuse together as "solvate" forms, leading to the classification of such electrolytes as "solvate ionic liquids" (SILs). aip.org The Raman band corresponding to the bound state of TFSI at 747 cm is highly sensitive to ion association. aip.org Different structures like solvent-separated ion pairs (SSIP), free anions (FA), contact ion pairs (CIP), and aggregated ion pairs (AGIP) can be identified based on the expansion and contraction of the TFSI Raman bands around 750 cm. aip.org

For lithium perchlorate (B79767) (LiClO) in tetraglyme, Raman spectroscopy indicates an equilibrium between SSIPs (ν1 at 932 cm) and monodentate contact ion pairs (CIP-I, ν1 at 939 cm) in the liquid phase for n ≥ 1 (where n is the ether oxygen:LiClO ratio). researchgate.net For n < 1, a new ν1 component at 945 cm suggests the formation of aggregate interactions, possibly linear [Li(ClO)] ionic chains. researchgate.net The increase in salt concentration or temperature can lead to increased ionic aggregation. researchgate.netacs.org

Table 2: Characteristic Vibrational Frequencies for Ionic Species in Tetraglyme Systems

| Anion/Species | Vibrational Mode/Band (cm) | Interpretation/Species | Reference |

| CFSO | Symmetric SO stretching (lower frequency) | Aggregate species | researchgate.net |

| CFSO | Symmetric in-plane bending (760) | Ion aggregates | researchgate.net |

| TFSI | 747 | Bound state of TFSI | aip.org |

| TFSI | ~750 | SSIP, CIP, AGG | researchgate.net |

| ClO | ν1 at 932 | SSIP | researchgate.net |

| ClO | ν1 at 939 | Monodentate CIP-I | researchgate.net |

| ClO | ν1 at 945 | Aggregate interactions | researchgate.net |

| [AlCl(G4)] | ~420 (IR), ~400, ~420 (Raman) | Cationic complex | mdpi.com |

| SCN | ~2030 (IR) | Negatively charged AGGs | acs.org |

| SCN | ~2060 (IR) | CIPs and neutral AGGs | acs.org |

| SCN | ~2100 (IR) | Positively charged AGGs | acs.org |

Conformational Studies of Tetraglyme Molecules

Vibrational spectroscopy provides detailed insights into the conformational landscape of tetraglyme molecules. The Raman spectrum of pure tetraglyme typically exhibits bands between 800 and 900 cm, corresponding to the trans (t), gauche (g), and gauche minus (g') conformations of the C–O–C ether chains. aip.orgresearchgate.net For instance, specific bands at 805 cm (trans), 824 cm (gauche), and 849 cm (gauche minus) have been identified. aip.org

Upon complexation with metal ions, the conformational distribution of tetraglyme can change significantly. researchgate.netacs.org Coordination of adjacent oxygens to Li favors the more compact gauche conformation for C–C bonds, while the trans conformation is favored for C–O bonds. acs.org Molecular dynamics simulations and IR data suggest that the most stable conformation around Li-tetraglyme oxygens is the "tgt" triad. acs.org Furthermore, the mean-square radius of gyration and end-to-end distance of pure tetraglyme chains decrease upon Li-tetraglyme oxygen complexation. acs.org

Mechanism of Absorption in Gas Capture Studies

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are utilized to analyze the absorption mechanism of gases, such as sulfur dioxide (SO), in tetraglyme-based ionic liquids. mdpi.com When tetraglyme forms an ionic liquid with sodium thiocyanate (B1210189) (NaSCN), IR spectra show no significant shift in the C–O vibration peak at 1110 cm or the C–C vibration peak at 1430 cm. mdpi.com However, a distinct absorption peak for SCN appears at 2064 cm in the ionic liquid. mdpi.com Research findings suggest that the primary forces involved in SO absorption are charge-transfer interactions between sulfur and oxygen atoms, alongside Van der Waals' forces between SCN and SO. mdpi.com The absorption capacity of tetraglyme-sodium salt ionic liquids for SO is notably higher than that of tetraglyme alone, and this capacity increases linearly with the partial pressure of SO. mdpi.com

In Situ Studies in Electrochemical Systems

In situ vibrational spectroscopies, such as sum frequency generation (SFG) and infrared reflection absorption spectroscopy (IRRAS), are powerful tools for investigating the behavior of tetraglyme at electrode-electrolyte interfaces, particularly in the context of Li-O batteries. rsc.orgrsc.orgresearchgate.net SFG spectroscopy, being interface-specific, can detect molecular structures at these interfaces with high sensitivity. rsc.orgrsc.org

These in situ studies provide critical insights into the solvent stability and decomposition mechanisms during oxygen reduction/evolution reactions (ORR/OER). rsc.orgrsc.orgresearchgate.netconicet.gov.ar The potential-dependent behaviors of tetraglyme on the electrode surface are significantly influenced by the type of cations present (e.g., Li or tetrabutylammonium (B224687) cation (TBA)). rsc.orgresearchgate.net For instance, the structural evolution of interfacial tetraglyme can exhibit irreversible behaviors in Li-free solutions, attributed to O-induced decomposition. rsc.orgresearchgate.net Conversely, tetraglyme demonstrates greater stability during ORR in Li-containing solutions. rsc.orgresearchgate.net In situ subtractively normalized Fourier transform infrared spectroscopy (SNIFTIRS) experiments have revealed that tetraglyme can be intrinsically unstable and decompose at potentials between 3.6 - 3.9 V vs Li/Li, even in the absence of oxygen and lithium ions. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for understanding the solvation structures and transport mechanisms in tetraglyme-based electrolyte systems. acs.orgosti.govnih.gov Specifically, H NMR spectroscopy is highly effective in characterizing the chemical environments of protons within the tetraglyme molecule. acs.org The chemical shifts observed in H NMR spectra are directly influenced by the coordination between the tetraglyme solvent and lithium cations. acs.orgosti.govnih.gov This allows for the prediction of the fraction of tetraglyme involved in the solvation process, with quantitative agreement often achieved with molecular dynamics (MD) simulation predictions. researchgate.netacs.orgnih.gov

For example, the H NMR spectrum of neat tetraglyme shows distinct resonances corresponding to different proton environments: end methyl (CH) groups, and various methylene (B1212753) (CH) groups. acs.org As salt concentration changes, the evolution of these chemical shifts provides information about the dominant solvation structure motifs. acs.orgosti.gov

Beyond H NMR, other NMR techniques are also applied. For instance, Al NMR spectroscopy has been used to study AlCl/tetraglyme solutions, revealing the presence of specific anionic and cationic complexes. mdpi.com In structural characterization related to dehydrogenation reactions, H MAS NMR and B MAS NMR analyses have been employed to identify different deuterium (B1214612) species and boron atom coordination, respectively, in systems involving tetraglyme. rsc.org Furthermore, C NMR spectra have been used in conjunction with IR to analyze the absorption mechanism of gases in tetraglyme-based ionic liquids. mdpi.com

Table 3: Proton Environments and Corresponding Chemical Shifts in Neat Tetraglyme (H NMR)

| Label | Proton Environment | Relative Chemical Shift (Arbitrary) | Reference |

| D | End methyl (CH) groups | Lowest | acs.org |

| A | Middle methylene (CH) groups | Highest | acs.org |

| B, C | CH groups nearer to terminating methyl groups | Intermediate | acs.org |

Solvation Structure Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are indispensable tools for elucidating the solvation structure of Tetraglyme systems. These methods provide insights into the local chemical environment and vibrational modes, revealing how Tetraglyme molecules arrange around solutes, particularly metal ions.

Raman and infrared spectroscopy are widely utilized to investigate the local vibrational modes of molecules acs.orgosti.gov. Changes in the bend, twist, or stretch vibrations, presented as wavenumber shifts, distinguish free solvent molecules from coordinated ones and anions acs.org. For instance, in Tetraglyme solutions, the solvent peak around 850 cm⁻¹ in Raman spectra experiences a significant shift to higher wavenumbers (approximately 20 cm⁻¹) upon interaction with lithium cations (Li⁺), indicating strong solvation interactions between the ether oxygen lone pairs and Li⁺ acs.org. Similarly, "free" TEGDME exhibits Raman bands between 800 and 860 cm⁻¹, while "coordinated" TEGDME shows characteristic bands at higher wavenumbers, typically 880 to 890 cm⁻¹ researchgate.net.

Studies on alkali and alkaline earth metal ions in Tetraglyme solutions have revealed diverse solvation structures rsc.org. Small ions like Li⁺ and magnesium ions (Mg²⁺) tend to adopt coordination numbers of five or six, whereas larger ions such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) prefer an eight-coordinated environment rsc.org. The metal-ligand interaction strength follows the order K⁺–O < Na⁺–O < Li⁺–O < Ca²⁺–O < Mg²⁺–O rsc.org. For lithium ions in Tetraglyme, a coordination number of five is often observed, influenced by the small size of Li⁺ and the geometric constraints of the Tetraglyme molecule rsc.org. However, neutron total scattering experiments have suggested that lithium cations in [Li(Tetraglyme)][TFSA] solvate ionic liquids are often coordinated to only four of the five oxygen atoms of the Tetraglyme molecule, leading to a deficient five-coordination acs.org.

NMR spectroscopy also contributes to solvation structure analysis by detecting chemical shifts on specific elements, which helps discern the surrounding chemical environment acs.orgresearchgate.net. This technique can provide information on the proportion of solvent molecules coordinating with ions researchgate.net.

Table 1: Spectroscopic Signatures of Tetraglyme Solvation

| Spectroscopic Method | Observation | Implication for Solvation Structure | Relevant Ions/Systems | Source |

| Raman Spectroscopy | Solvent peak shift (~850 cm⁻¹ to higher wavenumber) | Strong ion-solvent interaction | LiTFSI in Tetraglyme | acs.org |

| Raman Spectroscopy | "Free" TEGDME (800-860 cm⁻¹) vs. "Coordinated" TEGDME (880-890 cm⁻¹) | Distinction between uncoordinated and coordinated solvent molecules | Various metal salts in Tetraglyme | researchgate.net |

| Raman Spectroscopy | TFSI⁻ anion band changes (~750 cm⁻¹) | Classification of solvent-separated ion pairs (SSIP), contact ion pairs (CIP), and aggregates (AGG) | LiTFSI in Tetraglyme | researchgate.net |

| IR Spectroscopy | Distinct vibrations for G4 conformations (1000-1200 cm⁻¹) | Multiple conformations in liquid state | Pure Tetraglyme | rsc.org |

| IR/Raman Spectroscopy | Coordination numbers (5 or 6 for small ions, 8 for larger ions) | Diverse solvation structures based on ion size | Li⁺, Mg²⁺, Na⁺, K⁺, Ca²⁺ in Tetraglyme | rsc.org |

| NMR Spectroscopy | Chemical shifts | Local chemical environment and coordination | Various electrolytes | acs.orgresearchgate.net |

Investigation of Absorption Mechanisms

While spectroscopic techniques like UV-Vis absorption spectroscopy are broadly used for identifying and quantifying compounds by measuring light absorption due to electronic transitions azooptics.comsci-hub.se, detailed research findings specifically elucidating the intrinsic absorption mechanisms of Tetraglyme systems (e.g., charge transfer within Tetraglyme complexes leading to characteristic UV-Vis absorption bands) are less extensively documented in the provided literature. UV-Vis spectroscopy can reveal electronic transitions within a molecule, offering insights into molecular structure, concentration, and functional groups azooptics.com. The absorption of radiation promotes electrons from the ground state to an excited state in functional groups known as chromophores upi.edu. However, the available information primarily highlights the application of UV-Vis for general analytical purposes, such as monitoring the decomposition of TEGDME in lithium-oxygen batteries researchgate.net, rather than providing specific details on the fundamental absorption mechanisms of Tetraglyme or its solvates.

X-ray Scattering Techniques (SAXS, WAXS)

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are powerful techniques for analyzing the structure of materials in solution across different length scales acs.orgosti.gov. SAXS is effective for probing species ranging from 1 to 100 nm, while WAXS extends the detected length down to 0.3 nm, together covering both inter- and intramolecular structures acs.org. Unlike local probes like Raman, IR, or NMR, SAXS/WAXS detect the molecular distance distribution throughout the entire sample, capturing the global structure in liquids acs.orgosti.gov.

Global and Local Solvation Structure Analysis